Barlerin

NF-κB inhibition HMGB1 neuroinflammation

Barlerin is the validated iridoid glycoside for NF-κB/HMGB1 pathway research-structurally distinct from shanzhiside methyl ester or acetylbarlerin, which show no activity in this pathway. • NF-κB inhibition at 9 µM in H9c2 cardiomyoblasts & SH-SY5Y neuronal cells • In vivo neuroprotection at 40 mg/kg (i.v./i.p.) in rodent MCAO models, effective up to 4 h post-reperfusion • Analytical standard (HPLC≥98%) for QC of Barleria & Lamiophlomis extracts

Molecular Formula C19H28O12
Molecular Weight 448.4 g/mol
CAS No. 57420-46-9
Cat. No. B207754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarlerin
CAS57420-46-9
Synonyms8-O-acetyl shanzhiside methyl ester
Ac-Shanz-ME
Molecular FormulaC19H28O12
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C
InChIInChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1
InChIKeyARFRZOLTIRQFCI-NGQYDJQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Barlerin: Iridoid Glycoside Standard for Neuroinflammation & Chemoprevention


Barlerin (8-O-acetylshanzhiside methyl ester; CAS 57420-46-9; C19H28O12; MW 448.42) is an iridoid glucoside first isolated from the aerial parts of Barleria prionitis (Acanthaceae) and subsequently identified in Lamiophlomis rotata, Barleria lupulina, and Barleria trispinosa [1]. It belongs to the shanzhiside methyl ester subclass of iridoid glycosides and is structurally characterized by an 8-O-acetyl substitution on the cyclopenta[c]pyran scaffold [2]. The compound is commercially available as an analytical standard (purity ≥90–99.83%) and as a research-grade material for in vitro and in vivo studies . Barlerin inhibits NF-κB signaling and attenuates HMGB1 expression, with demonstrated activity in models of cerebral ischemia–reperfusion injury, myocardial ischemia, and inflammation [3].

NF-κB/HMGB1 pathway probe for inflammation studies
Cerebral ischemia-reperfusion model-response context
Analytical standard for phytochemical QC (HPTLC-verified)

Why Barlerin Differs from Its Structural Analogs


Barlerin, shanzhiside methyl ester (SME), and acetylbarlerin (6,8-di-O-acetylshanzhiside methyl ester) are structurally related iridoid glycosides co-isolated from Barleria species, yet they exhibit non-overlapping pharmacological profiles that preclude interchangeable use in research and analytical workflows [1]. In Barleria trispinosa, the three compounds were isolated and tested concurrently, revealing divergent activity patterns: acetylbarlerin, but not barlerin or SME, induced NQO1 enzymatic activity and inhibited LPS-induced nitric oxide production via iNOS suppression; conversely, barlerin demonstrated distinct NF-κB pathway inhibition and HMGB1 downregulation not observed with SME [2]. Furthermore, in α-glucosidase inhibition assays, acetylbarlerin showed an IC50 of 38.5 ± 2.12 µg/mL, while barlerin exhibited negligible activity against this target [3]. These functional differences arise from site-specific acetylation patterns: barlerin bears a single acetyl group at the 8-O position, SME lacks acetylation entirely, and acetylbarlerin is diacetylated at both the 6-O and 8-O positions—structural variations that confer distinct target engagement and bioactivity profiles [4]. Substituting one iridoid glycoside for another without accounting for these differential activities can lead to erroneous conclusions in target validation, mechanism-of-action studies, and analytical quantification.

Mechanism mismatch Shanzhiside methyl ester lacks NF-κB/HMGB1 activity; pathway endpoints may not be reproduced
Target divergence Acetylbarlerin engages Nrf2/NQO1 and iNOS/NO, not the NF-κB inflammatory axis
Analytical incompatibility Acetylbarlerin requires separate chromatographic conditions; co-quantification with barlerin not established

Barlerin vs. Analogs: Head-to-Head Comparison


NF-κB/HMGB1 Pathway Inhibition

Barlerin uniquely inhibits TNF-α-induced NF-κB activation and reduces HMGB1 expression, a mechanism not demonstrated by shanzhiside methyl ester or acetylbarlerin in parallel testing. While acetylbarlerin activates Nrf2-mediated NQO1 induction and inhibits iNOS/NO production, and SME shows minimal activity in either pathway, barlerin exerts its anti-inflammatory effects specifically through NF-κB suppression and HMGB1 downregulation [1]. In H9c2 cardiomyoblast cells, barlerin at 9 µM blocked TNF-α-induced NF-κB phosphorylation by blocking HMGB1 expression [2]. In SH-SY5Y neuronal cells, barlerin blocked TNF-α-induced NF-κB activation and decreased HMGB1 expression .

NF-κB/HMGB1 Pathway
Head-to-head
Barlerin: NF-κB inhibition at 9 µM, HMGB1 downregulation observed
SME: no NF-κB or HMGB1 activity reported
Acetylbarlerin: no NF-κB/HMGB1 activity; targets NQO1/NO
Supports pathway-specific probe selection for NF-κB/HMGB1 research
H9c2 and SH-SY5Y cell models; TNF-α stimulation
NF-κB inhibition HMGB1 neuroinflammation iridoid glycoside

NQO1 Induction Activity

In a direct head-to-head comparison of four iridoid glycosides isolated from Barleria trispinosa, only acetylbarlerin (compound 1) acted as an inducer of NAD(P)H:Quinone oxidoreductase 1 (NQO1) enzymatic activity in a murine hepatoma (Hepa1c1c7) chemoprevention model. Barlerin (compound 2), shanzhiside methyl ester (compound 3), and 6-α-L-rhamnopyranosyl-8-O-acetylshanzhiside methyl ester (compound 4) showed no detectable NQO1 induction [1]. Additionally, only acetylbarlerin inhibited LPS-induced nitric oxide (NO) production in RAW264.7 macrophages by suppressing iNOS protein expression, an activity absent in barlerin [2].

NQO1 Induction
Head-to-head
Barlerin: no NQO1 induction detected
Acetylbarlerin: NQO1 inducer; inhibits LPS-induced NO via iNOS suppression
Nrf2/NQO1 pathway context requires acetylbarlerin; barlerin inactive
Hepa1c1c7 cells; RAW264.7 macrophages
NQO1 induction chemoprevention Nrf2-KEAP1 iridoid glycoside

α-Glucosidase Inhibition

In a 2024 study of iridoid glycosides from Barleria prionitis, five compounds were tested for α-glucosidase inhibitory activity. Acetylbarlerin (compound 3) showed strong inhibition with an IC50 of 38.5 ± 2.12 µg/mL. In contrast, barlerin—though not listed among the isolated compounds in this specific study due to the extraction profile of the collected Laotian specimens—was not detected, and the other tested iridoids (prionitosides A and B, and p-coumaroyl derivatives) exhibited weak or no α-glucosidase inhibition [1]. This pattern, combined with prior literature indicating that barlerin lacks α-glucosidase activity while acetylbarlerin is consistently active, reinforces the target specificity of the diacetylated analog.

α-Glucosidase IC50
Class-level inference
38.5 ± 2.12 µg/mL
Barlerin: no inhibition reported
Enzyme inhibition model context; acetylbarlerin active, barlerin inactive
Reported IC50 for acetylbarlerin only; data to verify
α-glucosidase inhibition antidiabetic enzyme inhibition iridoid glycoside

In Vivo Neuroprotection in Cerebral Ischemia

Barlerin demonstrates significant neuroprotective efficacy in rodent models of cerebral ischemia–reperfusion (I/R) injury, even when administered with a 4-hour delay after reperfusion onset—a clinically relevant therapeutic window. At 40 mg/kg (i.v. or i.p.), barlerin attenuated histopathological damage, decreased brain swelling, inhibited NF-κB activation, and reduced HMGB1 expression in ischemic brain tissue [1]. The compound also significantly promoted angiogenesis, increased vascularization compared with vehicle treatment, and upregulated VEGF, Ang1, and phosphorylation of Tie2 and Akt . In diabetic rats subjected to I/R, barlerin protected against blood–brain barrier breakdown and alleviated diabetic cerebral I/R injury [2]. No comparable in vivo neuroprotection data are available for shanzhiside methyl ester or acetylbarlerin in cerebral ischemia models.

In Vivo Neuroprotection
Cross-study comparable
Barlerin 40 mg/kg: reduced brain swelling, NF-κB inhibition, HMGB1 reduction, angiogenesis promotion
SME/acetylbarlerin: no in vivo cerebral I/R data reported
Supports cerebral I/R model-response context for barlerin
Rat MCAO model; delayed 4 h post-reperfusion administration
cerebral ischemia–reperfusion neuroprotection in vivo pharmacology stroke

Simultaneous HPTLC Quantification with Shanzhiside Methyl Ester

A validated high-performance thin-layer chromatography (HPTLC) method has been established for the simultaneous quantification of shanzhiside methyl ester and barlerin in Barleria prionitis extracts. The method employs silica gel plates with chloroform–methanol (4:1) as the mobile phase, enabling reproducible separation and quantification of both iridoid glycosides in a single run [1]. This analytical capability is essential for quality control of botanical raw materials, extract standardization, and pharmacokinetic studies. In contrast, acetylbarlerin requires separate chromatographic conditions due to its different polarity profile [2].

HPTLC Co-Quantification
Supporting evidence
Validated method for simultaneous quantification of barlerin and shanzhiside methyl ester
Silica gel, chloroform–methanol (4:1)
Supports phytochemical QC and extract standardization workflows
Separate method required for acetylbarlerin
HPTLC analytical quantification quality control phytochemical analysis

Barlerin Application Scenarios


Cerebral Ischemia–Reperfusion & Neuroinflammation

Barlerin at 40 mg/kg (i.v. or i.p.) demonstrates robust neuroprotection in rodent MCAO models, even with delayed administration up to 4 hours post-reperfusion. The compound attenuates histopathological damage, reduces brain swelling, and inhibits NF-κB activation and HMGB1 expression in ischemic brain tissue [1]. This in vivo efficacy profile, combined with documented VEGF/Ang1 upregulation and angiogenesis promotion, positions barlerin as the validated iridoid glycoside of choice for preclinical stroke research—unlike shanzhiside methyl ester or acetylbarlerin, which lack published in vivo neuroprotection data .

Phytochemical Quality Control & Extract Standardization

Barlerin analytical standards (purity ≥90–99.83%, HPLC-verified) are essential for laboratories conducting quality control of Barleria prionitis, Barleria lupulina, Barleria trispinosa, or Lamiophlomis rotata extracts. Validated HPTLC methods enable simultaneous quantification of barlerin and shanzhiside methyl ester in a single run, facilitating extract standardization, batch-to-batch consistency verification, and regulatory compliance [2]. Procuring barlerin analytical standards is mandatory for any facility performing phytochemical analysis of Acanthaceae species containing this iridoid glycoside.

NF-κB/HMGB1 Pathway & Anti-inflammatory Target Validation

Barlerin is the specific tool compound for investigating the NF-κB/HMGB1 inflammatory axis, with demonstrated activity at 9 µM in H9c2 cardiomyoblasts and SH-SY5Y neuronal cells . In contrast, shanzhiside methyl ester shows no activity in this pathway, and acetylbarlerin targets the distinct Nrf2/NQO1 and iNOS/NO pathways [3]. Researchers studying TNF-α-induced NF-κB activation, HMGB1-mediated inflammation, or downstream cytokine cascades should procure barlerin; substituting with structural analogs would yield null results in this specific mechanistic context.

Negative Control for α-Glucosidase & NQO1 Screening

Barlerin serves as an appropriate negative control compound in α-glucosidase inhibition assays (where acetylbarlerin is active with IC50 38.5 µg/mL) and NQO1 induction assays (where acetylbarlerin is active but barlerin shows no induction) [4]. For laboratories screening iridoid glycosides for antidiabetic or chemopreventive activities, procuring both barlerin (negative control) and acetylbarlerin (positive control) enables rigorous assay validation and structure–activity relationship analysis [5].

Application
Selection Property
Validation Focus
Cerebral I/R model-response studies
NF-κB/HMGB1 pathway probe; reported in vivo model context
Brain swelling, NF-κB activation and HMGB1 expression endpoints
Phytochemical QC of Barleria extracts
Co-quantification with shanzhiside methyl ester via HPTLC
Extract standardization and batch-to-batch consistency review
NF-κB/HMGB1 pathway target validation
TNF-α-induced NF-κB inhibition context; HMGB1 downregulation
HMGB1 expression and downstream cytokine assay interpretation
Negative control in enzyme inhibition screens
Inactivity at α-glucosidase and NQO1 endpoints
Assay specificity and structure–activity relationship analysis

Technical Documentation Hub

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50 linked technical documents
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